molecular formula C12H23N B13312634 9,9-Dimethyl-2-azaspiro[5.5]undecane

9,9-Dimethyl-2-azaspiro[5.5]undecane

Cat. No.: B13312634
M. Wt: 181.32 g/mol
InChI Key: OYHJCTKRRVIAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Dimethyl-2-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. The spiro[5.5]undecane core consists of two fused rings, with a nitrogen atom incorporated into the structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-2-azaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Grubbs catalyst in an olefin metathesis reaction . Another approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 9,9-Dimethyl-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .

Comparison with Similar Compounds

  • 1-Oxa-9-azaspiro[5.5]undecane
  • 3,9-Diazaspiro[5.5]undecane
  • 1,5-Dioxaspiro[5.5]undecane

Comparison: Compared to these similar compounds, 9,9-Dimethyl-2-azaspiro[5.5]undecane exhibits unique properties due to the presence of the dimethyl groups, which influence its steric and electronic characteristics. This modification can enhance its stability, reactivity, and binding affinity in various applications .

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

9,9-dimethyl-2-azaspiro[5.5]undecane

InChI

InChI=1S/C12H23N/c1-11(2)5-7-12(8-6-11)4-3-9-13-10-12/h13H,3-10H2,1-2H3

InChI Key

OYHJCTKRRVIAIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCCNC2)CC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.